
Diclofenac Levomenthol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diclofenac Levomenthol Ester is a compound derived from the esterification of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), and levomenthol, a naturally occurring terpene alcohol. This compound combines the anti-inflammatory properties of diclofenac with the cooling and analgesic effects of levomenthol, making it a promising candidate for topical pain relief formulations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diclofenac Levomenthol Ester involves several key steps:
Esterification: Diclofenac is reacted with levomenthol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ester linkage.
Purification: The reaction mixture is then purified using techniques like recrystallization or column chromatography to isolate the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated purification systems can further streamline the process, ensuring consistent product quality.
化学反应分析
Types of Reactions: Diclofenac Levomenthol Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield diclofenac and levomenthol.
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and ketones.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3).
Major Products:
Hydrolysis: Diclofenac and levomenthol.
Oxidation: Carboxylic acids and ketones.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Diclofenac Levomenthol Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cell membranes and its potential to modulate membrane fluidity.
Medicine: Explored for its potential as a topical analgesic and anti-inflammatory agent, particularly in the treatment of musculoskeletal pain and arthritis.
Industry: Utilized in the formulation of topical gels and creams for pain relief, leveraging the combined benefits of diclofenac and levomenthol.
作用机制
The mechanism of action of Diclofenac Levomenthol Ester involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate inflammation and pain. Diclofenac inhibits both COX-1 and COX-2 enzymes, reducing the production of prostaglandins and thereby alleviating pain and inflammation. Levomenthol, on the other hand, activates cold-sensitive TRPM8 receptors in the skin, providing a cooling sensation and additional analgesic effects.
相似化合物的比较
Ibuprofen Levomenthol Ester: Combines ibuprofen with levomenthol for enhanced topical pain relief.
Ketoprofen Levomenthol Ester: Another esterified NSAID with similar applications in pain management.
Uniqueness: Diclofenac Levomenthol Ester stands out due to the potent anti-inflammatory properties of diclofenac, which are superior to those of ibuprofen and ketoprofen. Additionally, the esterification with levomenthol enhances its topical efficacy by providing a cooling sensation and improving skin penetration.
属性
分子式 |
C24H29Cl2NO2 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC 名称 |
[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C24H29Cl2NO2/c1-15(2)18-12-11-16(3)13-22(18)29-23(28)14-17-7-4-5-10-21(17)27-24-19(25)8-6-9-20(24)26/h4-10,15-16,18,22,27H,11-14H2,1-3H3/t16-,18-,22-/m1/s1 |
InChI 键 |
WKRTXTQJACFTOV-RADWXHQJSA-N |
手性 SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)C(C)C |
规范 SMILES |
CC1CCC(C(C1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


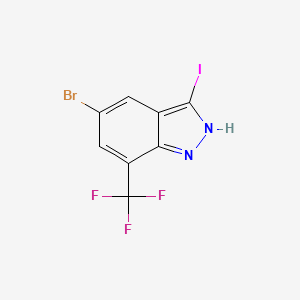
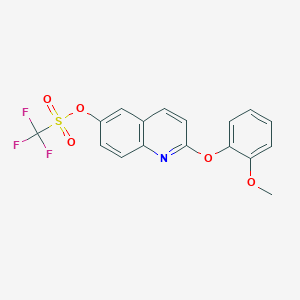
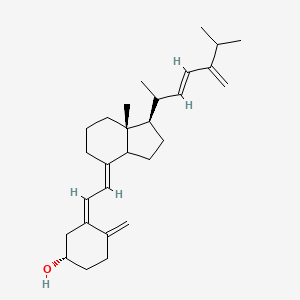
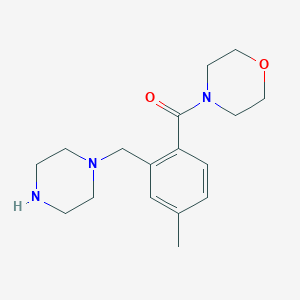
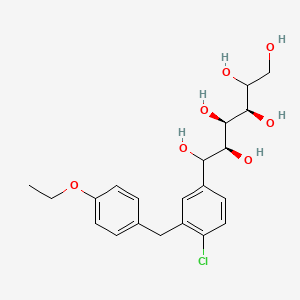
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
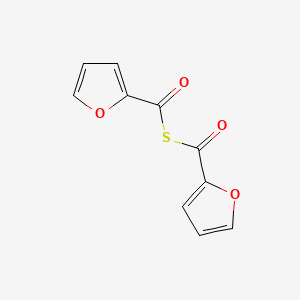
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)
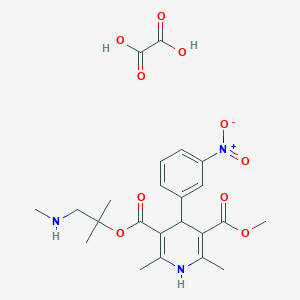
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)
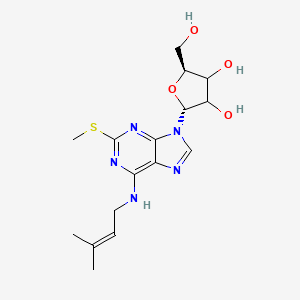
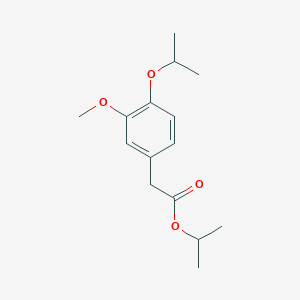
![3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one](/img/structure/B13844657.png)
![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)
